molecular formula C30H48O3 B1247537 Maytefolin B

Maytefolin B

Cat. No. B1247537
M. Wt: 456.7 g/mol
InChI Key: PQCMWOGZTLKPKA-FTVLWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maytefolin B is a natural product found in Monteverdia ilicifolia with data available.

Scientific Research Applications

Triterpenoids and Cytotoxicity

  • Maytefolin B, identified as a triterpenoid from Maytenus ilicifolia, has shown promise in cytotoxicity studies. In research conducted by Ohsaki et al. (2004), it was found that erythrodiol, a related triterpenoid, exhibited significant cytotoxicity against various cell lines (Ohsaki et al., 2004).

Flavonoids and Bone Health

  • The role of flavonoids, like taxifolin, in bone health has been explored. Studies suggest that these compounds can influence osteoblast differentiation and inhibit osteoclastogenesis, which are crucial processes in bone remodeling and health. For instance, research by Wang et al. (2017) and Cai et al. (2018) demonstrated the osteogenic effects of taxifolin (Wang et al., 2017); (Cai et al., 2018).

Taxifolin and Osteoclastogenesis

  • The effects of taxifolin on osteoclastogenesis, both in vitro and in vivo, have been noted. Zhang et al. (2018) found that taxifolin inhibited osteoclast differentiation and prevented bone loss in animal models (Zhang et al., 2018).

Taxifolin in Periodontal Health

  • In a study on periodontitis in rats, taxifolin showed promising results in reducing alveolar bone loss and improving bone formation, as researched by Alpan et al. (2020) (Alpan et al., 2020).

Osteoblast Proliferation and Function

  • Flavonoids like taxifolin have been observed to affect osteoblast proliferation and function. Guo et al. (2014) noted significant stimulation of osteoblast proliferation and differentiation by such compounds (Guo et al., 2014).

Health-promoting Effects of Taxifolin

  • The broader health-promoting effects of taxifolin, including its role in managing inflammation, tumors, and oxidative stress, have been reviewed by Sunil and Xu (2019), suggesting its diverse potential in therapeutic applications (Sunil & Xu, 2019).

Osteosarcoma and Taxifolin

  • The anti-cancer effects of taxifolin on osteosarcoma cells were explored in a study by Chen et al. (2017), where it was found to inhibit proliferation, migration, and invasion of these cancer cells (Chen et al., 2017).

Neurodegenerative Disease Research

  • Taxifolin's potential in treating neurodegenerative diseases, particularly those associated with amyloid-β, has been reviewed. Tanaka et al. (2019) highlighted its novel therapeutic potentials for diseases like Alzheimer's and cerebral amyloid angiopathy (Tanaka et al., 2019).

properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(2R,4aR,6aS,6aR,6bR,8aS,14aR,14bR)-2-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-2,4a,5,6,6a,7,8,9,10,13,14,14a-dodecahydro-1H-picen-3-one

InChI

InChI=1S/C30H48O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h16,19,21-23,31-32H,8-15,17-18H2,1-7H3/t19-,21-,22+,23-,27+,28-,29-,30-/m1/s1

InChI Key

PQCMWOGZTLKPKA-FTVLWJDISA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C)CO

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C)CO)C

synonyms

maytefolin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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